molecular formula C25H20N4 B11229190 N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11229190
M. Wt: 376.5 g/mol
InChI Key: PUIDGHCXGDILOG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound may exert its effects by binding to the active sites of enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

N-(3-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3-methylphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20N4/c1-18-9-8-12-20(15-18)28-24-23-22(19-10-4-2-5-11-19)16-29(25(23)27-17-26-24)21-13-6-3-7-14-21/h2-17H,1H3,(H,26,27,28)

InChI Key

PUIDGHCXGDILOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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